5-Bromo-2-hydroxy-3-methylbenzaldehyde CAS number and properties
5-Bromo-2-hydroxy-3-methylbenzaldehyde CAS number and properties
An In-depth Technical Guide to 5-Bromo-2-hydroxy-3-methylbenzaldehyde
Executive Summary
5-Bromo-2-hydroxy-3-methylbenzaldehyde is a substituted aromatic aldehyde that serves as a valuable intermediate in synthetic organic chemistry. Its trifunctional nature—possessing hydroxyl, aldehyde, and bromo groups on a benzene ring—makes it a versatile building block for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, a representative synthesis protocol, key applications in research and development, and essential safety and handling information. This document is intended for researchers, chemists, and professionals in the field of drug discovery and materials science who utilize specialized chemical intermediates.
Compound Identification and Physicochemical Properties
The unambiguous identification of a chemical compound is critical for scientific research and procurement. 5-Bromo-2-hydroxy-3-methylbenzaldehyde is identified by the CAS Number 33172-56-4.[1][2][3] Its structure features a benzaldehyde core with bromo, hydroxyl, and methyl substituents.
Caption: Chemical structure of 5-Bromo-2-hydroxy-3-methylbenzaldehyde.
The key physicochemical properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 33172-56-4 | [1][2][3][4] |
| Molecular Formula | C₈H₇BrO₂ | [1][2][4] |
| Molecular Weight | 215.04 g/mol | [1][2][4] |
| Physical Form | Solid | [1] |
| Melting Point | 73-78 °C | [1] |
| Purity | Typically ≥98% (by GC) | [1] |
| MDL Number | MFCD01040324 | [4] |
Synthesis and Purification
Synthetic Principle
5-Bromo-2-hydroxy-3-methylbenzaldehyde is synthesized via electrophilic aromatic substitution on its precursor, 2-hydroxy-3-methylbenzaldehyde. The hydroxyl group is a strong activating group and directs incoming electrophiles to the ortho and para positions. The methyl group is a weak activator, also directing ortho and para. In this case, the para position relative to the powerful hydroxyl activator is the most sterically accessible and electronically favorable site for bromination, leading to high regioselectivity for the desired product. The reaction is typically performed using molecular bromine in a suitable solvent that can moderate its reactivity.
Representative Experimental Protocol
This protocol is adapted from analogous bromination procedures for substituted phenols, such as the bromination of o-vanillin.[5]
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Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 2-hydroxy-3-methylbenzaldehyde (1 equivalent) in glacial acetic acid.
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Temperature Control: Cool the solution to 0-5 °C using an ice bath. This is crucial to control the exothermic reaction and prevent over-bromination or side-product formation.
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Bromination: Prepare a solution of bromine (1.05 equivalents) in glacial acetic acid. Add this solution dropwise from the dropping funnel to the stirred reaction mixture, ensuring the internal temperature does not exceed 10 °C.
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Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup: Once the reaction is complete, pour the mixture into a beaker of cold water. The crude product will precipitate as a solid.
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Purification: Collect the solid by vacuum filtration and wash it thoroughly with water to remove acetic acid and any inorganic byproducts. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product with high purity.
Caption: Workflow for the synthesis of 5-Bromo-2-hydroxy-3-methylbenzaldehyde.
Applications in Research and Drug Development
The primary value of 5-Bromo-2-hydroxy-3-methylbenzaldehyde lies in its utility as a versatile intermediate for organic synthesis.[4] Its unique arrangement of functional groups allows for a wide range of subsequent chemical transformations, making it a valuable starting material for creating novel compounds.[4]
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Aldehyde Group: Can undergo reactions such as oxidation to a carboxylic acid, reduction to an alcohol, or reductive amination to form amines. It is also a key participant in condensation reactions to form Schiff bases, which have shown remarkable antibacterial properties in related structures.[6][7]
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Hydroxyl Group: Can be alkylated or acylated to form ethers and esters, respectively. Its presence is also crucial for forming heterocyclic structures like chromenes.
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Bromo Group: Serves as a handle for cross-coupling reactions (e.g., Suzuki, Stille, Heck), enabling the formation of carbon-carbon or carbon-heteroatom bonds to build more complex molecular scaffolds.
While specific drugs derived directly from this compound are not extensively documented in the initial search, its structural motifs are highly relevant. Analogous compounds like 2-Bromo-5-hydroxybenzaldehyde are critical intermediates in the synthesis of Crisaborole, a phosphodiesterase-4 (PDE4) inhibitor used to treat atopic dermatitis.[8][9] This highlights the potential of brominated hydroxybenzaldehydes as foundational scaffolds in the development of modern therapeutic agents.
Caption: Synthetic utility of 5-Bromo-2-hydroxy-3-methylbenzaldehyde.
Safety, Handling, and Storage
As a laboratory chemical, 5-Bromo-2-hydroxy-3-methylbenzaldehyde must be handled by technically qualified individuals.[1] While it is not classified as a hazardous material for transport by DOT/IATA, standard safety protocols are mandatory.[1]
5.1 Hazard Identification and Precautionary Measures
The Safety Data Sheet (SDS) outlines the following essential precautions:[2]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[2]
-
Exposure Control: Use only in a well-ventilated area or under a chemical fume hood to avoid breathing dust.[2]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[2]
5.2 First Aid Measures
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If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[2]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[2]
-
If Swallowed: Rinse mouth. Do not induce vomiting. Call a poison control center or doctor immediately.[2]
5.3 Storage
For optimal stability and to maintain purity, the compound should be stored long-term in a cool, dry place in a tightly sealed container.[1][2] Some suppliers recommend refrigerated storage between 2-8°C.[4]
Conclusion
5-Bromo-2-hydroxy-3-methylbenzaldehyde (CAS: 33172-56-4) is a strategically functionalized aromatic compound with significant potential as an intermediate in synthetic chemistry. Its defined physicochemical properties, straightforward synthesis, and the versatile reactivity of its functional groups make it a valuable tool for researchers engaged in the synthesis of novel pharmaceuticals, agrochemicals, and other complex organic molecules. Adherence to proper safety and handling protocols is essential when working with this compound.
References
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MySkinRecipes. (n.d.). 5-Bromo-2-hydroxy-3-methylbenzaldehyde. Retrieved from [Link]
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PubChem. (n.d.). 5-Bromo-4-hydroxy-3-methoxy-2-methylbenzaldehyde. Retrieved from [Link]
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PubChem. (n.d.). 5-Bromo-2-hydroxy-3-methoxybenzaldehyde. Retrieved from [Link]
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Singh, P., et al. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. NIH National Library of Medicine. Retrieved from [Link]
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ResearchGate. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug. Retrieved from [Link]
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NIST. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-. Retrieved from [Link]
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SpectraBase. (n.d.). 5-Bromo-2-hydroxy-m-anisaldehyde. Retrieved from [Link]
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NIST. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-. Retrieved from [Link]
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Medium. (n.d.). The Role of 2-Bromo-5-hydroxybenzaldehyde in Modern Drug Synthesis. Retrieved from [Link]
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